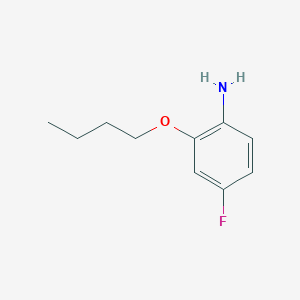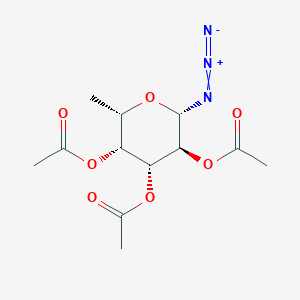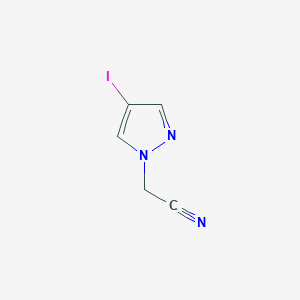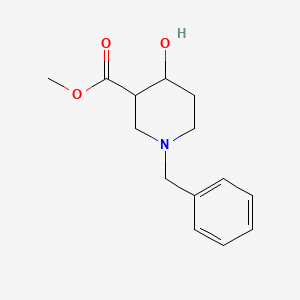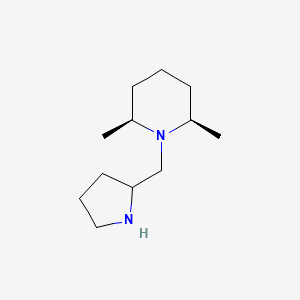![molecular formula C15H8F6O3 B3043999 [2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 98566-94-0](/img/structure/B3043999.png)
[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone
Vue d'ensemble
Description
The compound “[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone” is likely an aromatic compound due to the presence of phenyl groups. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings, each substituted with a trifluoromethoxy group. The exact spatial arrangement would depend on the specific synthesis conditions .Chemical Reactions Analysis
The presence of the trifluoromethoxy group could make the phenyl rings more susceptible to electrophilic aromatic substitution reactions. The carbonyl group could also undergo various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethoxy and carbonyl groups. For instance, the compound might have a relatively high boiling point due to the polar nature of these groups .Mécanisme D'action
Target of Action
Compounds containing a similar trifluoromethoxyphenyl group have been found to inhibit human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of fatty acids in the body.
Mode of Action
The trifluoromethoxy group is known to undergo nucleophilic attack on a positively charged halogen, leading to nucleophilic substitution by a fluoride .
Biochemical Pathways
The inhibition of human soluble epoxide hydrolase can affect the metabolism of fatty acids .
Pharmacokinetics
The trifluoromethoxy group is known to increase the lipophilicity of compounds, which could potentially enhance their bioavailability .
Result of Action
The inhibition of human soluble epoxide hydrolase can potentially alter the metabolism of fatty acids, leading to various downstream effects .
Action Environment
The trifluoromethoxy group is known to confer increased stability and lipophilicity to compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in metabolic and signaling pathways, thereby affecting cellular responses and functions . Additionally, it has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit enzyme activity by binding to the active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been found to result in sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound has been found to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues depend on the presence of transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the mitochondria, for example, allows it to interact with enzymes involved in energy production and metabolic processes . This subcellular targeting is essential for the compound’s efficacy in modulating biochemical pathways.
Propriétés
IUPAC Name |
[2-(trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)23-10-7-5-9(6-8-10)13(22)11-3-1-2-4-12(11)24-15(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOOMHIXPIGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



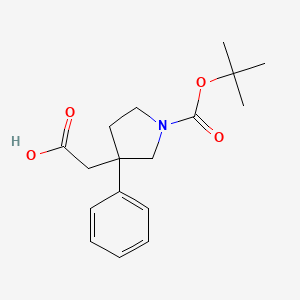


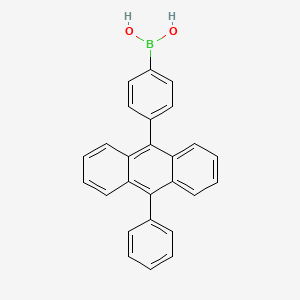
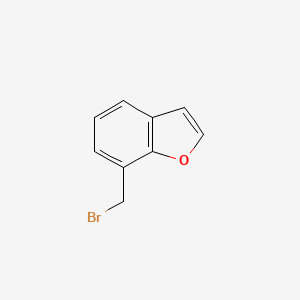
![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)
